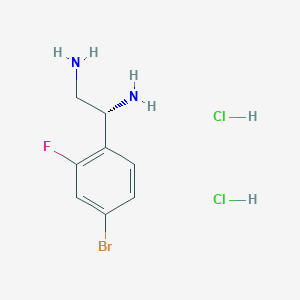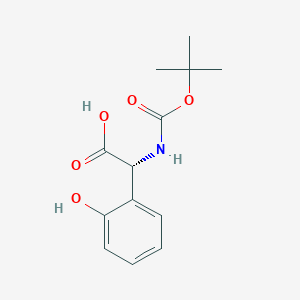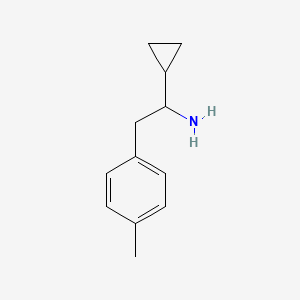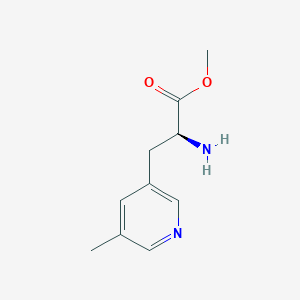
Methyl(S)-2-amino-3-(5-methylpyridin-3-YL)propanoate2hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl(S)-2-amino-3-(5-methylpyridin-3-YL)propanoate2hcl is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyridine ring substituted with a methyl group and an amino acid ester moiety, making it a versatile molecule for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(S)-2-amino-3-(5-methylpyridin-3-YL)propanoate2hcl typically involves the following steps:
Starting Materials: The synthesis begins with 5-methylpyridin-3-ylmethanol, which is prepared by reducing 5-methylnicotinic acid with sodium borohydride in methanol.
Formation of Intermediate: The intermediate is then reacted with thionyl chloride to form 5-methylpyridin-3-ylmethyl chloride.
Amino Acid Ester Formation: The resulting chloride is then reacted with (S)-2-amino-3-hydroxypropanoic acid methyl ester in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This involves careful control of reaction conditions such as temperature, solvent choice, and reaction time. The use of automated reactors and continuous flow systems can further enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl(S)-2-amino-3-(5-methylpyridin-3-YL)propanoate2hcl undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Alkylated pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl(S)-2-amino-3-(5-methylpyridin-3-YL)propanoate2hcl has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Methyl(S)-2-amino-3-(5-methylpyridin-3-YL)propanoate2hcl involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-5-ethylpyridine: Used as an intermediate in the production of nicotinic acid and nicotinamide.
3-(5-Methylpyridin-3-yl)propanoic acid: Similar structure but lacks the amino group, affecting its reactivity and applications.
Uniqueness
Methyl(S)-2-amino-3-(5-methylpyridin-3-YL)propanoate2hcl is unique due to its combination of a pyridine ring with an amino acid ester moiety, providing a versatile scaffold for various chemical modifications and applications .
Eigenschaften
Molekularformel |
C10H14N2O2 |
|---|---|
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
methyl (2S)-2-amino-3-(5-methylpyridin-3-yl)propanoate |
InChI |
InChI=1S/C10H14N2O2/c1-7-3-8(6-12-5-7)4-9(11)10(13)14-2/h3,5-6,9H,4,11H2,1-2H3/t9-/m0/s1 |
InChI-Schlüssel |
CRCYMLGUJXATNB-VIFPVBQESA-N |
Isomerische SMILES |
CC1=CC(=CN=C1)C[C@@H](C(=O)OC)N |
Kanonische SMILES |
CC1=CC(=CN=C1)CC(C(=O)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Fluoropyrazolo[1,5-A]pyridin-3-amine hcl](/img/structure/B13056419.png)
![7-(Propan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13056428.png)
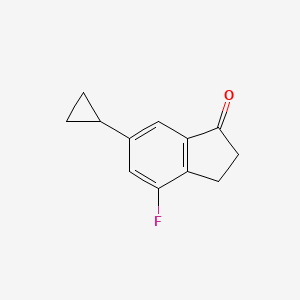
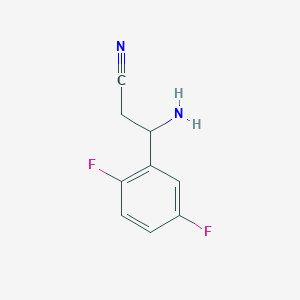
![4-(Bromomethyl)benzo[C][1,2]oxaborol-1(3H)-OL](/img/structure/B13056446.png)

![Methyl 1-aminospiro[2.3]hexane-5-carboxylate](/img/structure/B13056456.png)
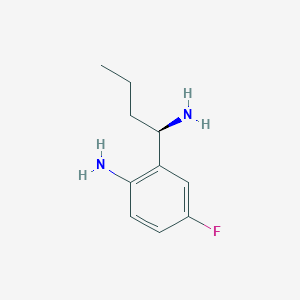
![(1S)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13056465.png)
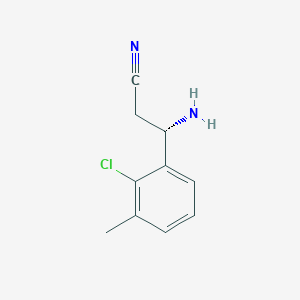
![(7Z)-5-benzyl-7-benzylidene-2-methyl-3-phenyl-3,3a,4,6-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B13056468.png)
